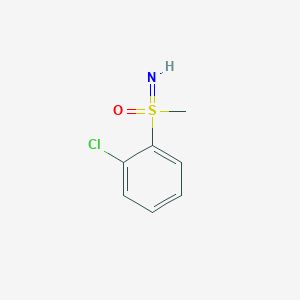

(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone

Vue d'ensemble

Description

(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chlorine atom and a sulfonimidoyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(imino)methyl-lambda6-sulfanone typically involves the following steps:

Chlorination of Benzene: The initial step involves the chlorination of benzene to produce chlorobenzene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃).

Introduction of Sulfonimidoyl Group: The next step involves the introduction of the sulfonimidoyl group. This can be achieved through a reaction with a suitable sulfonimidoylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonimidoylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The sulfonimidoyl group can undergo oxidation or reduction, resulting in changes to the compound’s oxidation state and reactivity.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonimidoyl compounds.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of (2-Chlorophenyl)(imino)methyl-lambda6-sulfanone typically involves several steps that may include:

- Formation of the sulfanone core : This can be achieved through nucleophilic substitution reactions involving sulfur-containing reagents.

- Introduction of the imino group : This step often requires the reaction of an amine with an aldehyde or ketone derivative.

- Chlorination : The introduction of the chlorine atom is usually carried out using chlorinating agents under controlled conditions.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. The compound's unique structure allows it to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Drug Discovery

The compound serves as a valuable scaffold in drug design due to its ability to form stable interactions with enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity contributes to pathology.

- Receptor Modulation : The compound's structure may allow it to act as an agonist or antagonist at specific receptors, influencing various physiological responses.

Biological Studies

Studies have utilized this compound in the exploration of biochemical pathways:

- Mechanistic Studies : Research has focused on understanding how this compound interacts at the molecular level, providing insights into its mechanism of action and potential side effects.

- Cellular Studies : In vitro experiments have demonstrated its effects on cell viability and apoptosis in cancer cell lines.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound, which were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for antibiotic development.

Case Study 2: Anticancer Efficacy

In another investigation, researchers evaluated the anticancer properties of this compound in human breast cancer cell lines. The study showed that treatment with this compound led to a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways.

Mécanisme D'action

The mechanism of action of (2-Chlorophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The chlorine atom and sulfonimidoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-1-methyl-3-(S-methylsulfonimidoyl)benzene: This compound has a similar structure but differs in the position of the chlorine and methyl groups.

4-bromo-2-chloro-1-(S-methylsulfonimidoyl)benzene: This compound contains a bromine atom in addition to the chlorine and sulfonimidoyl groups.

Uniqueness

(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Activité Biologique

(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone, also known by its CAS number 92523-34-7, is a sulfoximine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and an imino linkage, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈ClNOS

- Molecular Weight : 175.67 g/mol

This compound features a sulfoximine functional group, which is known for its diverse biological activities and potential as a pharmacophore in drug design.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The imino group may facilitate binding to enzyme active sites, inhibiting their activity. This is particularly relevant in the context of enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that sulfoximines can possess antimicrobial properties, potentially making this compound effective against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, indicating potential applications in cancer therapy.

- Anti-inflammatory Effects : The ability of sulfoximines to modulate inflammatory responses has been documented, suggesting that this compound might be useful in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of cancer cell lines, including breast and lung cancer cells. The IC50 values were recorded at concentrations ranging from 10 to 30 µM, indicating a moderate level of potency.

- Mechanistic Studies : Further research revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed inhibitory zones ranging from 15 mm to 25 mm at varying concentrations, suggesting strong antimicrobial efficacy.

Comparative Analysis with Related Compounds

A comparison with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Sulfoximine | Anticancer | 10-30 |

| Sulfoximine A | Sulfoximine | Antimicrobial | 20-40 |

| N-benzyl-2,6-difluoropyrimidin-4-amine | Pyrimidine derivative | Antiviral | 15-35 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chlorophenyl)(imino)methyl-lambda6-sulfanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving sulfur-containing precursors and 2-chlorophenyl derivatives. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants. For example, using anhydrous conditions and catalytic bases (e.g., K2CO3) improves yield by minimizing hydrolysis side reactions. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity .

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond angles and stereochemistry. SHELX programs (e.g., SHELXL) refine structural models by minimizing discrepancies between observed and calculated diffraction patterns. For λ<sup>6</sup>-sulfanones, special attention is required for sulfur coordination geometry, which may deviate from ideal tetrahedral symmetry due to hypervalent interactions. Iterative refinement cycles in SHELXL adjust atomic displacement parameters (ADPs) to account for thermal motion .

Q. What spectroscopic techniques are most reliable for distinguishing imino-sulfanone tautomers?

- Methodological Answer : IR spectroscopy identifies tautomeric forms via N–H stretching frequencies (~3200 cm<sup>-1</sup> for imino groups). <sup>15</sup>N NMR is particularly sensitive to electronic environments, with imino nitrogen resonances typically appearing at δ 120–150 ppm. Cross-validation with computational methods (e.g., DFT) can predict tautomeric stability and assign spectral peaks unambiguously .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl group influence sulfanone reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine substituent enhances electrophilicity at the sulfur center, facilitating nucleophilic attack. Steric hindrance from the ortho-chloro group, however, may slow reactions with bulky reagents. Kinetic studies (e.g., monitoring reaction progress via HPLC) paired with Hammett plots (σpara vs. log k) quantify these effects. Comparative studies with meta- and para-substituted analogs are recommended .

Q. What strategies address contradictions in reported catalytic activity of sulfanone derivatives across different studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents), crystallinity differences, or assay conditions. Replicate experiments under standardized protocols (e.g., fixed substrate concentration, inert atmosphere). Use control compounds to isolate variables. Meta-analyses of published data using FINER criteria (Feasibility, Novelty, Ethics, Relevance) can identify systematic biases .

Q. How can computational chemistry predict reaction pathways for λ<sup>6</sup>-sulfanone intermediates in organocatalysis?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) map potential energy surfaces for key steps like sulfur-nitrogen bond formation. Compare computed activation energies with experimental kinetics (Eyring plots) to validate transition states. Solvent effects are modeled using implicit solvation (e.g., PCM). Software suites like Gaussian or ORCA are widely used .

Q. What experimental designs optimize the isolation of metastable sulfanone intermediates?

- Methodological Answer : Cryogenic techniques (e.g., –78°C quenching in liquid N2) trap short-lived species. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) monitors intermediate formation in real time. For crystallography, rapid solvent evaporation under vacuum or anti-solvent diffusion enhances crystal nucleation. Pair with DFT-driven mechanistic hypotheses to guide trapping strategies .

Q. Data Contradiction and Validation

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or hydration states. Use powder X-ray diffraction (PXRD) to identify crystalline phases. Solubility parameters (Hansen solubility parameters) calculated from group contribution methods help rationalize solvent compatibility. Experimental validation via gravimetric analysis under controlled humidity is advised .

Q. Why do bioactivity assays show variability against Gram-positive vs. Gram-negative bacteria?

- Methodological Answer : Membrane permeability differences (e.g., outer membrane in Gram-negative bacteria) affect compound uptake. Use liposome models to mimic bacterial membranes and quantify permeability via fluorescence assays. Pair with molecular dynamics (MD) simulations to correlate structural features (e.g., log P) with antimicrobial efficacy .

Q. Key Methodological Tools

Propriétés

IUPAC Name |

(2-chlorophenyl)-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCZENDLRKRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.